![molecular formula C17H17F6N5O2 B14917815 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14917815.png)
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with various functional groups This compound is notable for its unique chemical structure, which includes a hexafluoropropyl group, a morpholine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Hexafluoropropyl Group: This step involves the reaction of the triazine core with 1,1,1,3,3,3-hexafluoropropan-2-ol under suitable conditions to form the hexafluoropropyl ether linkage.
Attachment of the Methylphenyl Group:
Incorporation of the Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring and the hexafluoropropyl ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, including agrochemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hexafluoropropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The triazine ring can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. The morpholine ring may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another compound featuring the hexafluoropropyl group, used in various chemical applications.
Bis(hexafluoroisopropyl) carbonate: A compound with similar structural features, used in the synthesis of specialty chemicals.
Uniqueness
The uniqueness of 4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its combination of functional groups, which impart distinct chemical and biological properties. The presence of the hexafluoropropyl group enhances its stability and reactivity, while the morpholine ring and methylphenyl group contribute to its versatility in various applications.
Properties
Molecular Formula |
C17H17F6N5O2 |
---|---|
Molecular Weight |
437.34 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H17F6N5O2/c1-10-2-4-11(5-3-10)24-13-25-14(28-6-8-29-9-7-28)27-15(26-13)30-12(16(18,19)20)17(21,22)23/h2-5,12H,6-9H2,1H3,(H,24,25,26,27) |
InChI Key |
FVFOZCBFMTVJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N3CCOCC3 |
Origin of Product |
United States |
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